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Compound of Interest

Compound Name: Trimesitylphosphine

Cat. No.: B1301856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of trimesitylphosphine, a bulky

phosphine ligand of significant interest in coordination chemistry and catalysis. A

comprehensive understanding of its three-dimensional structure, particularly its bond lengths

and angles, is crucial for predicting its coordination behavior and designing novel metal

complexes with tailored properties. This document provides a detailed overview of its

crystallographic parameters, the experimental protocols for their determination, and a logical

workflow for the analytical process.

Core Structural Data
The steric bulk of the three mesityl (2,4,6-trimethylphenyl) groups significantly influences the

geometry around the central phosphorus atom. This steric hindrance leads to a widening of the

C-P-C bond angles and a slight elongation of the P-C bonds compared to less sterically

demanding phosphines. The key structural parameters, as determined by single-crystal X-ray

diffraction, are summarized below.
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Parameter Value

P-C Bond Lengths

P1-C1 1.845(2) Å

P1-C10 1.847(2) Å

P1-C19 1.846(2) Å

C-P-C Bond Angles

C1-P1-C10 110.5(1)°

C1-P1-C19 110.6(1)°

C10-P1-C19 110.4(1)°

Crystal System Monoclinic

Space Group P2₁/n

Data sourced from Crystallography Open Database (COD) entry 9013443.

Experimental Protocols
The determination of the crystal structure of trimesitylphosphine involves a multi-step

process, from synthesis and crystallization to data collection and structure refinement. Given

the air-sensitive nature of many organophosphorus compounds, these procedures are typically

carried out under an inert atmosphere.

Synthesis and Crystallization of Trimesitylphosphine
Synthesis: Trimesitylphosphine is commonly synthesized via a Grignard reaction.

Grignard Reagent Formation: 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide) is reacted

with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under a

nitrogen or argon atmosphere to form the mesitylmagnesium bromide Grignard reagent.

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly

added to a solution of phosphorus trichloride (PCl₃) in an appropriate solvent at low
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temperature (typically 0 °C or below).

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous

solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt

(e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is

then purified by recrystallization from a suitable solvent such as ethanol or a mixture of

hexane and ethyl acetate to yield crystalline trimesitylphosphine.

Crystallization for Single-Crystal X-ray Diffraction: High-quality single crystals suitable for X-ray

diffraction are typically grown by slow evaporation of a saturated solution or by solvent layering.

[1]

Slow Evaporation: A saturated solution of purified trimesitylphosphine in a volatile solvent

(e.g., diethyl ether, dichloromethane, or hexane) is prepared in a vial.[1] The vial is loosely

capped to allow for the slow evaporation of the solvent over several days to weeks, leading

to the formation of well-defined single crystals.[1]

Solvent Layering: A concentrated solution of trimesitylphosphine in a "good" solvent (e.g.,

chloroform or dichloromethane) is carefully layered with a less dense "anti-solvent" in which

the compound is less soluble (e.g., hexane or ethanol).[1] Crystals form at the interface of

the two solvents as they slowly diffuse into one another.[1]

Single-Crystal X-ray Diffraction
The following protocol outlines the general steps for the X-ray crystallographic analysis of an

air-sensitive organophosphorus compound like trimesitylphosphine.[2]

Crystal Mounting: A suitable single crystal is selected under a microscope.[3] Due to its

potential air sensitivity, the crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether

oil) inside an inert atmosphere glovebox.[2] The crystal is then mounted on a cryo-loop,

which is affixed to a goniometer head.[4]

Data Collection: The mounted crystal is placed on the X-ray diffractometer and flash-cooled

to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.[2] This minimizes

thermal vibrations and potential crystal degradation.[2] A monochromatic X-ray beam

(commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[1] As

the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
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Data Processing: The raw diffraction images are processed to integrate the intensities of the

reflections and apply corrections for factors such as background scattering, Lorentz factor,

and polarization. An absorption correction is also applied based on the crystal's shape and

composition.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

typically using direct methods or Patterson synthesis. The resulting electron density map is

used to build an initial model of the molecule. This model is then refined using least-squares

methods to improve the fit between the calculated and observed diffraction data, yielding the

final atomic coordinates, bond lengths, and bond angles.[3]

Logical Workflow for Crystallographic Analysis
The process of determining the crystal structure of trimesitylphosphine can be visualized as a

logical workflow, from the initial synthesis to the final structural analysis.

Synthesis of Trimesitylphosphine

Purification by Recrystallization

Single Crystal Growth
Crystal Mounting
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Data Collection
(Low Temperature)

Data Processing

Structure Solution

Structure Refinement

Final Crystal Structure
(Bond Lengths & Angles)

Click to download full resolution via product page

Workflow for the crystallographic analysis of trimesitylphosphine.

This guide provides a foundational understanding of the structural characteristics of

trimesitylphosphine and the experimental methodologies used to elucidate them. This

information is invaluable for researchers working in areas where the steric and electronic

properties of phosphine ligands are of paramount importance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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